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Cat. No.: B1582920 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chlorovanillic Acid

Executive Summary
5-Chlorovanillic acid, a halogenated derivative of the naturally occurring vanillic acid,

represents a molecule of significant interest for researchers in medicinal chemistry, materials

science, and synthetic organic chemistry. Its unique substitution pattern—featuring a carboxylic

acid, a hydroxyl group, a methoxy group, and a chlorine atom on a benzene ring—imparts a

distinct set of physicochemical properties that dictate its reactivity, solubility, and potential

applications. This guide provides a comprehensive technical overview of these properties,

grounded in established analytical principles. We delve into the structural, spectroscopic, and

thermodynamic characteristics of 5-chlorovanillic acid, offering not just data, but the underlying

scientific rationale for its behavior. Detailed, field-proven protocols for its characterization and

synthesis are provided to empower researchers in their practical applications.

Introduction and Chemical Identity
Overview of 5-Chlorovanillic Acid
5-Chlorovanillic acid (IUPAC: 3-Chloro-4-hydroxy-5-methoxybenzoic acid) is a substituted

benzoic acid. The introduction of a chlorine atom to the vanillic acid scaffold significantly alters

the electronic environment of the aromatic ring, thereby influencing its acidity, reactivity, and

intermolecular interactions. Understanding these modified properties is crucial for its effective
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use as a building block in drug development, a precursor for novel polymers, or a model

compound for environmental degradation studies.

Chemical Identity
A precise understanding of a compound's identity is the foundation of all subsequent research.

The key identifiers for 5-chlorovanillic acid are summarized below.

Diagram 1: Chemical Structure of 5-Chlorovanillic Acid

Caption: Structure of 3-Chloro-4-hydroxy-5-methoxybenzoic acid.

Core Physicochemical Properties
The fundamental physicochemical properties of 5-chlorovanillic acid are summarized in the

table below. This data serves as a critical reference for experimental design, including solvent

selection, reaction temperature, and analytical method development.

Property Value Source

IUPAC Name
3-Chloro-4-hydroxy-5-

methoxybenzoic acid
[1]

Synonyms 5-Chlorovanillic acid [1][2]

CAS Number 62936-23-6 [1][2]

Molecular Formula C₈H₇ClO₄ [1][2]

Molecular Weight 202.59 g/mol [1][2]

Appearance White crystalline solid [2]

Melting Point 240 - 248°C [1][2]

Boiling Point 290.9°C (rough estimate) [2]

Density 1.41 g/cm³ (rough estimate) [2]

Solubility
Sparingly soluble in water;

Soluble in ethanol and ether
[2]
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Structural and Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure and

electronic properties. While specific spectra for 5-chlorovanillic acid are not widely published,

its expected profile can be accurately predicted based on its functional groups and established

spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to be highly informative.

Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield, typically

>12 ppm, due to strong deshielding and hydrogen bonding.[3]

Phenolic Proton (-OH): A broad singlet, typically between 5-7 ppm. Its chemical shift can

be concentration-dependent.

Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical

environments and are not adjacent. They are expected to appear as two distinct singlets

(or very narrow doublets with a small meta-coupling constant), likely in the 7.0-7.5 ppm

region.

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around

3.9 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon

environments.

Carboxyl Carbon (-COOH): Expected in the 165-175 ppm range, consistent with aromatic

carboxylic acids.[3]

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons bonded to

oxygen (C-OH and C-OCH₃) will be downfield (~145-155 ppm), the carbon bonded to the
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chlorine (C-Cl) will be in the ~120-130 ppm range, and the carbon bearing the carboxylic

acid will be similarly shifted. The two C-H carbons will be further upfield.

Methoxy Carbon (-OCH₃): A distinct signal expected around 56 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their

vibrational frequencies.

O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band from 2500 to

3300 cm⁻¹. This breadth is due to extensive hydrogen bonding between acid dimers.[3]

O-H Stretch (Phenol): A sharper, but still broad, peak typically centered around 3300-3500

cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹ for the

hydrogen-bonded dimer, which is the common form in the solid state.[3]

C-O Stretches: Absorptions corresponding to the C-O bonds of the ether and carboxylic acid

are expected in the 1200-1300 cm⁻¹ region.

C-Cl Stretch: A moderate to weak absorption in the fingerprint region, typically between 600-

800 cm⁻¹.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule's

chromophore.

Chromophore: The chromophore in 5-chlorovanillic acid is the substituted benzene ring. The

hydroxyl, methoxy, and carboxyl groups act as auxochromes, modifying the absorption

characteristics.

Expected Absorption (λmax): The compound is expected to absorb strongly in the UV region.

Vanillic acid itself has absorption maxima around 260 nm and 290 nm.[4] The addition of the

chloro group, another auxochrome, will likely cause a slight bathochromic (to longer

wavelength) or hypsochromic (to shorter wavelength) shift in these peaks. The molecule will
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appear as a colorless or white solid, indicating no significant absorption in the visible range

(400-800 nm).[5]

Thermodynamic and Solubility Properties
Thermal Properties
The melting point of 5-chlorovanillic acid is reported in the range of 240-248°C.[1][2] This

relatively high melting point for a molecule of its size is indicative of strong intermolecular

forces in the crystal lattice, primarily driven by the hydrogen bonding capabilities of the

carboxylic acid and phenolic hydroxyl groups.

Acidity and pKa
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in

solution.

Expert Rationale: While an experimental pKa for 5-chlorovanillic acid is not readily available,

it can be reliably estimated. The parent compound, vanillic acid, has a pKa of approximately

4.4. The pKa is a measure of the stability of the conjugate base (the carboxylate anion) after

deprotonation.[6] In 5-chlorovanillic acid, the chlorine atom at the 5-position acts as an

electron-withdrawing group via the inductive effect. This effect helps to delocalize and

stabilize the negative charge of the carboxylate anion. A more stable conjugate base

corresponds to a stronger acid. Therefore, it is predicted that the pKa of 5-chlorovanillic acid

will be lower (i.e., more acidic) than that of vanillic acid.

Solubility Profile
The solubility is described as sparingly soluble in water but soluble in organic solvents like

ethanol and ether.[2]

Expert Rationale: This behavior is a direct consequence of its molecular structure. The polar

carboxylic acid and hydroxyl groups can engage in hydrogen bonding with water, conferring

some aqueous solubility. However, the relatively nonpolar chlorinated benzene ring and

methoxy group limit this solubility. In less polar solvents like ethanol, both hydrogen bonding

with the solvent's -OH group and favorable van der Waals interactions with the ethyl and

aromatic parts of the molecules contribute to greater solubility.
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Experimental Methodologies
To ensure data integrity, all physicochemical properties must be determined using validated,

reproducible methods. The following section outlines standard protocols and the logic behind

their application.

Diagram 2: Experimental Workflow for Physicochemical Profiling
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Caption: A logical workflow for the comprehensive characterization of 5-chlorovanillic acid.

Protocol: Determination of Melting Point by Differential
Scanning Calorimetry (DSC)

Expert Rationale: DSC is superior to traditional melting point apparatus because it provides

not only the onset and peak of melting but also the enthalpy of fusion (ΔHfus). A sharp

melting peak is a strong indicator of high purity, while a broad peak suggests the presence of

impurities.

Methodology:

Calibrate the DSC instrument using a certified indium standard.

Accurately weigh 2-5 mg of dry 5-chlorovanillic acid into a standard aluminum DSC pan.

Crimp the pan to ensure a good seal. An empty, sealed pan is used as a reference.

Place the sample and reference pans into the DSC cell.

Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient

temperature to ~270°C at a controlled rate (e.g., 10°C/min).

Record the heat flow as a function of temperature. The melting point is determined from

the onset or peak of the endothermic event.

Protocol: Determination of pKa by Potentiometric
Titration

Expert Rationale: This method directly measures the change in pH as a function of added

titrant, allowing for the precise determination of the half-equivalence point, where pH = pKa.

Using a co-solvent system is necessary due to the compound's limited water solubility.

Methodology:

Prepare a ~0.01 M solution of 5-chlorovanillic acid in a suitable co-solvent mixture (e.g.,

50:50 ethanol:water).
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Calibrate a pH meter using standard aqueous buffers (pH 4.00, 7.00, 10.00).

Place a known volume (e.g., 50 mL) of the analyte solution in a jacketed beaker

maintained at 25°C.

Titrate the solution with a standardized ~0.1 M solution of NaOH, adding the titrant in

small, precise increments (e.g., 0.1 mL).

Record the pH after each addition, allowing the reading to stabilize.

Plot the titration curve (pH vs. volume of NaOH added) and its first derivative (ΔpH/ΔV vs.

volume).

The equivalence point is the peak of the first derivative curve. The volume at the half-

equivalence point is used to find the corresponding pH on the titration curve, which equals

the apparent pKa (pKa_app) in the chosen solvent system.

Synthesis and Purification
Proposed Synthesis Pathway: Electrophilic Chlorination
of Vanillic Acid

Expert Rationale: The most direct and logical synthesis route is the electrophilic aromatic

substitution of vanillic acid. The hydroxyl and methoxy groups are strong activating groups,

directing incoming electrophiles to the ortho and para positions. As the para position is

blocked by the carboxylic acid, substitution is directed to the positions ortho to the hydroxyl

group (positions 2 and 6). Position 5 is sterically less hindered and electronically favored,

making it the primary site for chlorination. Sulfuryl chloride (SO₂Cl₂) is an effective

chlorinating agent for such activated rings.

Diagram 3: Proposed Synthesis of 5-Chlorovanillic Acid

Caption: Reaction scheme for the chlorination of vanillic acid. (Note: Placeholder images are

used for structural representation in this diagram.)

Protocol: Laboratory-Scale Synthesis
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In a fume hood, dissolve vanillic acid (1 equivalent) in a suitable inert solvent (e.g.,

dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and

a dropping funnel.

Cool the mixture in an ice bath to 0-5°C.

Slowly add a solution of sulfuryl chloride (SO₂Cl₂, ~1.1 equivalents) in the same solvent to

the stirred mixture over 30-60 minutes, maintaining the temperature below 10°C.

After the addition is complete, allow the reaction to stir at room temperature for several

hours, monitoring its progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by carefully adding cold water.

If a precipitate forms, collect it by vacuum filtration. If not, perform a liquid-liquid extraction

with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it

under reduced pressure to obtain the crude product.

Protocol: Purification by Recrystallization
Expert Rationale: Recrystallization is an effective method for purifying solid organic

compounds. The choice of solvent is critical: the compound should be sparingly soluble at

room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is

often effective for polar compounds like this.

Methodology:

Transfer the crude 5-chlorovanillic acid to an Erlenmeyer flask.

Add a minimal amount of hot ethanol to dissolve the solid completely.

While the solution is still hot, slowly add hot water dropwise until the solution becomes

faintly cloudy (the saturation point).

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear

solution.
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Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize

crystal formation.

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold

ethanol/water.

Dry the crystals in a vacuum oven.

Safety, Handling, and Storage
5-Chlorovanillic acid requires careful handling due to its potential hazards.

Hazard Classification: It is classified as a skin irritant (Category 2), a serious eye irritant

(Category 2), and may cause respiratory irritation (STOT SE 3).[7]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[7]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.

Conclusion
The physicochemical properties of 5-chlorovanillic acid are a direct reflection of its rich and

varied chemical structure. The interplay between its polar functional groups and the chlorinated

aromatic ring governs its thermal behavior, solubility, acidity, and spectroscopic signature. This

guide has provided a detailed framework for understanding and experimentally determining

these critical parameters. By synthesizing established data with expert-driven rationale and

practical methodologies, we provide researchers and drug development professionals with the

foundational knowledge required to confidently and effectively utilize this versatile compound in

their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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